4-(Cyclopropylsulfanyl)phenol
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Overview
Description
4-(Cyclopropylsulfanyl)phenol is an organic compound characterized by a phenol group substituted with a cyclopropylsulfanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a cyclopropylsulfanyl reagent. For instance, the reaction of 4-bromophenol with cyclopropylthiol in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclopropylsulfanyl group can be reduced to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the cyclopropylsulfanyl group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopropyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-(Cyclopropylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfanyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropylsulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)phenol
- 4-(Ethylsulfanyl)phenol
- 4-(Propylsulfanyl)phenol
Comparison
4-(Cyclopropylsulfanyl)phenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its linear alkyl counterparts.
Properties
IUPAC Name |
4-cyclopropylsulfanylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9-10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIWEHOQZAWDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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